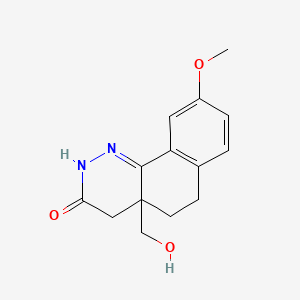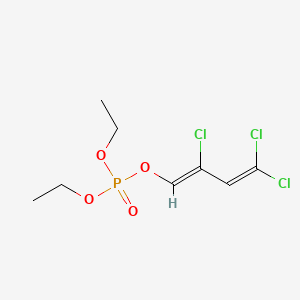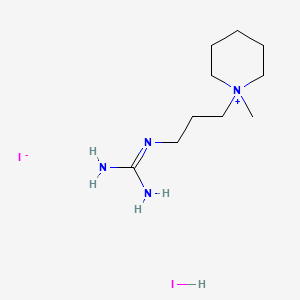
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: This method involves the reaction of hydrazine derivatives with suitable diketones or ketoesters.
Condensation reactions: These reactions involve the condensation of 3-aminopyrazoles with formyl or acyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to achieve therapeutic effects.
Pathways: Interference with signaling pathways to alter cellular responses.
類似化合物との比較
Similar Compounds
4H-Pyrazolo(3,4-d)pyrimidin-4-one derivatives: Compounds with similar core structures but different substituents.
Pyrazolopyrimidine analogs: Compounds with variations in the pyrazole or pyrimidine rings.
Uniqueness
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
402570-60-9 |
|---|---|
分子式 |
C13H10F2N4O |
分子量 |
276.24 g/mol |
IUPAC名 |
5-[(2,6-difluorophenyl)methyl]-2-methylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10F2N4O/c1-18-5-9-12(17-18)16-7-19(13(9)20)6-8-10(14)3-2-4-11(8)15/h2-5,7H,6H2,1H3 |
InChIキー |
PZECXTOQFHTQGG-UHFFFAOYSA-N |
正規SMILES |
CN1C=C2C(=N1)N=CN(C2=O)CC3=C(C=CC=C3F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)












